molecular formula C8H11NO B6228927 (4,6-dimethylpyridin-3-yl)methanol CAS No. 63644-88-2

(4,6-dimethylpyridin-3-yl)methanol

Cat. No.: B6228927
CAS No.: 63644-88-2
M. Wt: 137.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methyl groups at the 4 and 6 positions of the pyridine ring and a hydroxymethyl group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a reaction with arylboronic acids to produce the desired pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(4,6-dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4,6-dimethylpyridin-3-yl)carboxylic acid, while reduction can produce this compound.

Scientific Research Applications

(4,6-dimethylpyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to interact with different enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4,6-dimethylpyridin-2-yl)methanol
  • (4,6-dimethylpyridin-5-yl)methanol
  • (4,6-dimethylpyridin-3-yl)amine

Uniqueness

(4,6-dimethylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group at the 3 position allows for unique interactions and reactivity compared to other similar compounds.

Properties

CAS No.

63644-88-2

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.